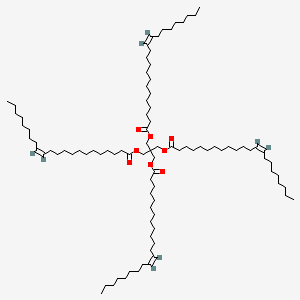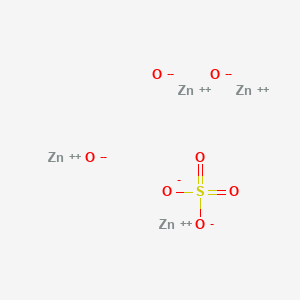
Tetrazinc trioxide sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrazinc trioxide sulphate typically involves the reaction of zinc oxide with sulfuric acid under controlled conditions. The reaction can be represented as: [ 4ZnO + H_2SO_4 \rightarrow Zn_4O_3(SO_4) + H_2O ]
Industrial Production Methods: Industrial production of this compound may involve the use of high-purity zinc oxide and sulfuric acid, with the reaction carried out in a reactor under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Tetrazinc trioxide sulphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur trioxide, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state zinc compounds, while reduction reactions may yield lower oxidation state zinc compounds .
Aplicaciones Científicas De Investigación
Tetrazinc trioxide sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Medicine: It is being investigated for its potential therapeutic properties, including its use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of various industrial products, including coatings, pigments, and ceramics
Mecanismo De Acción
The mechanism by which tetrazinc trioxide sulphate exerts its effects involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from the compound can interact with various enzymes and proteins, influencing their activity and function. This can lead to a range of biological effects, including antimicrobial activity and modulation of cellular processes .
Comparación Con Compuestos Similares
- Zinc oxide (ZnO)
- Zinc peroxide (ZnO2)
- Zinc sulphide (ZnS)
- Zinc carbonate (ZnCO3)
- Zinc chloride (ZnCl2)
- Zinc nitrate (Zn(NO3)2)
- Zinc sulphate (ZnSO4)
Uniqueness: Tetrazinc trioxide sulphate is unique due to its specific molecular structure and the presence of both zinc and sulfate ions. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other zinc compounds may not be able to fulfill .
Propiedades
Número CAS |
59766-35-7 |
|---|---|
Fórmula molecular |
O7SZn4 |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
tetrazinc;oxygen(2-);sulfate |
InChI |
InChI=1S/H2O4S.3O.4Zn/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;3*-2;4*+2/p-2 |
Clave InChI |
VEVDFHYTLQZUJT-UHFFFAOYSA-L |
SMILES canónico |
[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


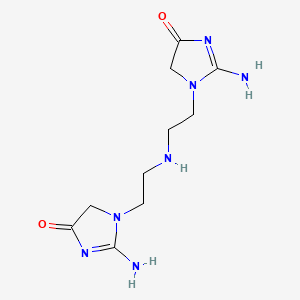
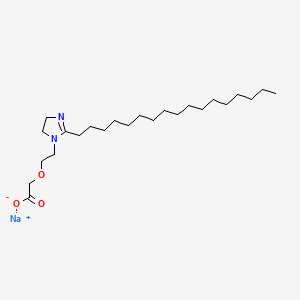

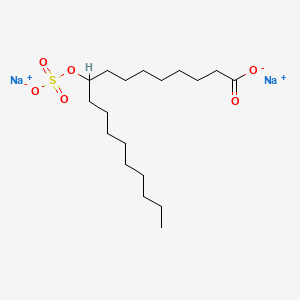
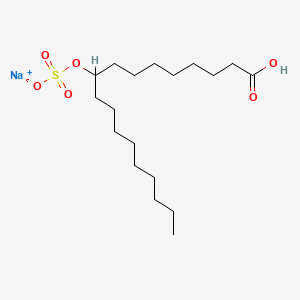

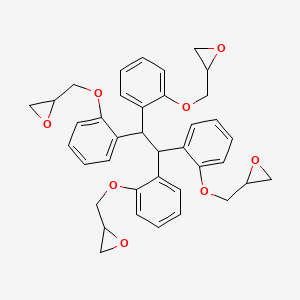
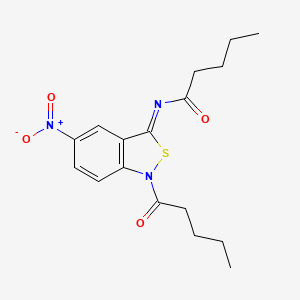
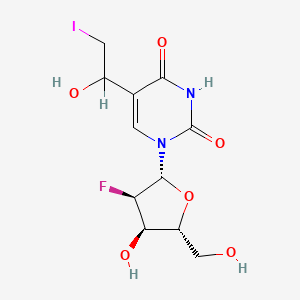

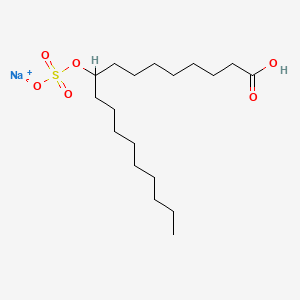
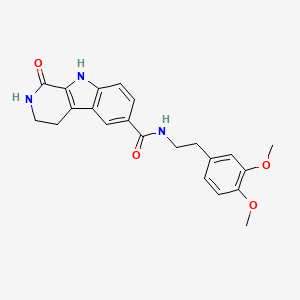
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
